molecular formula C18H14N2Na2O8S2 B15144722 disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B15144722
M. Wt: 496.4 g/mol
InChI Key: CEZCCHQBSQPRMU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves an azo coupling reaction. The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a red powder or granules, which are then purified and standardized for various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate primarily undergoes azo coupling reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles. The compound is relatively stable under normal conditions but can be reduced to its corresponding amines under strong reducing conditions .

Common Reagents and Conditions

    Azo Coupling: Requires diazonium salts and phenolic compounds under acidic conditions.

    Substitution Reactions: Involves nucleophiles such as hydroxide ions or amines.

    Reduction: Utilizes reducing agents like sodium dithionite or zinc in acidic conditions.

Major Products Formed

    Azo Coupling: Produces azo dyes with varying substituents.

    Substitution Reactions: Results in substituted azo compounds.

    Reduction: Yields aromatic amines.

Scientific Research Applications

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic marker.

    Industry: Widely used as a colorant in food, cosmetics, and pharmaceuticals .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light in the visible spectrum, imparting a red color to the substances it is added to. The molecular structure allows for the formation of stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and other biomolecules, making it useful in various staining and diagnostic applications .

Comparison with Similar Compounds

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts a distinct red color. Similar compounds include:

    Tartrazine (FD&C Yellow No. 5): A yellow azo dye used in similar applications.

    Sunset Yellow FCF (FD&C Yellow No. 6): Another azo dye with an orange color.

    Amaranth (FD&C Red No. 2): A red azo dye with different substituents

These compounds share similar synthetic routes and applications but differ in their color properties and specific molecular structures.

Properties

Molecular Formula

C18H14N2Na2O8S2

Molecular Weight

496.4 g/mol

IUPAC Name

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

CEZCCHQBSQPRMU-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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